Morphiceptin

Übersicht

Beschreibung

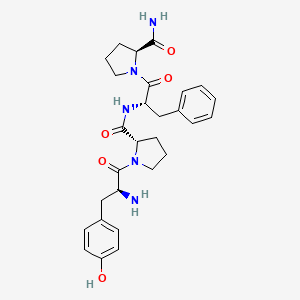

Morphiceptin ist ein Tetrapeptid mit der Sequenz Tyr-Pro-Phe-Pro-NH2. Es ist ein selektiver μ-Opioidrezeptor-Agonist, der von β-Casomorphin abgeleitet ist. This compound weist eine über 1000-fache Selektivität für μ-Opioidrezeptoren im Vergleich zu δ-Opioidrezeptoren auf . Diese Verbindung ist bekannt für ihre potente analgetische Wirkung bei intrazerebroventrikulärer Verabreichung, was sie zu einem wichtigen Forschungsobjekt in der Schmerztherapie macht .

Wissenschaftliche Forschungsanwendungen

Morphiceptin has several applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies and to explore peptide-receptor interactions.

Biology: Studied for its role in modulating pain pathways and its interactions with opioid receptors.

Wirkmechanismus

Target of Action

Morphiceptin is a tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that primarily targets the μ-opioid receptor . This receptor is a part of the opioid receptor system in the body, which plays a crucial role in pain perception. This compound has over 1,000 times selectivity for μ- over δ-opioid receptors .

Mode of Action

As a selective μ-opioid receptor agonist, this compound binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the inhibition of pain signals. The analgesic effects of this compound were reversed by naloxone, indicating that the analgesic effect is mediated by the μ-opioid receptor .

Biochemical Pathways

The activation of μ-opioid receptors by this compound leads to the inhibition of adenylate cyclase, decreasing the level of cyclic AMP. This results in the hyperpolarization of the cell and a reduction in neurotransmitter release . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

It is known that when injected intracerebroventricularly (into the ventricular system of the brain), this compound had an analgesic ed50 of 17 nmol per animal

Result of Action

The primary result of this compound’s action is the reduction of pain perception. By activating the μ-opioid receptors, this compound inhibits the transmission of pain signals, leading to an analgesic effect . This makes this compound a potential candidate for the treatment of conditions associated with pain.

Biochemische Analyse

Biochemical Properties

Morphiceptin interacts primarily with the μ-opioid receptor, a G protein-coupled receptor located in the nervous system . The interaction between this compound and the μ-opioid receptor is responsible for its potent analgesic effects . The binding of this compound to the μ-opioid receptor triggers a cascade of biochemical reactions, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels .

Cellular Effects

This compound influences various cellular processes primarily through its interaction with the μ-opioid receptor . It can affect cell signaling pathways, particularly those involving cAMP . This compound can also influence gene expression, as the μ-opioid receptor is known to interact with several transcription factors . Additionally, this compound can impact cellular metabolism, particularly in neurons, by modulating the activity of ion channels .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the μ-opioid receptor . Upon binding to the receptor, this compound induces a conformational change that allows the receptor to interact with and inhibit adenylate cyclase . This inhibition decreases the levels of cAMP, a secondary messenger involved in many cellular processes . This compound can also influence gene expression by modulating the activity of transcription factors that are regulated by the μ-opioid receptor .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For example, this compound has been shown to delay the onset of copulation in male rats . It does not affect genital reflexes, sexual motivation, or general motor activity . The temporal effects of this compound are likely due to its interactions with the μ-opioid receptor and the subsequent biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At lower doses, this compound can produce potent analgesic effects . At higher doses, this compound may lead to side effects such as respiratory depression . The dosage-dependent effects of this compound highlight the importance of careful dosage selection in both preclinical studies and potential clinical applications .

Metabolic Pathways

Like other opioid peptides, this compound is likely to be metabolized by peptidases present in the body

Transport and Distribution

Given its hydrophilic nature and its interactions with the μ-opioid receptor, this compound is likely to be distributed in areas where these receptors are abundant, such as the nervous system

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, the μ-opioid receptor. As this receptor is a membrane protein, this compound is likely to be localized at the cell membrane where it can interact with the receptor

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Morphiceptin kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, eine gängige Methode zur Herstellung von Peptiden. Die Synthese beinhaltet die sequenzielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die typischen Schutzgruppen, die verwendet werden, sind Fmoc (9-Fluorenylmethoxycarbonyl) für die Aminogruppe und tBu (tert-Butyl) für die Seitenketten. Das Peptid wird dann vom Harz abgespalten und entschützt, um das endgültige Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Prinzipien wie die Laborsynthese folgen, aber in größerem Maßstab. Dies beinhaltet die Optimierung des SPPS-Prozesses für höhere Ausbeuten und Reinheit, die Verwendung automatisierter Peptidsynthesizer und den Einsatz großtechnischer Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC).

Analyse Chemischer Reaktionen

Reaktionstypen

Morphiceptin unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, insbesondere unter Beteiligung der phenolischen Hydroxylgruppe des Tyrosinrests .

Häufige Reagenzien und Bedingungen

Peptidbindungsbildung: Fmoc-geschützte Aminosäuren, Kupplungsreagenzien wie HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluroniumhexafluorophosphat) und Basen wie DIPEA (N,N-Diisopropylethylamin).

Oxidation: Reagenzien wie Wasserstoffperoxid oder Iod können die phenolische Hydroxylgruppe oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid können oxidierte Formen des Peptids reduzieren.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind typischerweise die gewünschte Peptidsequenz oder ihre oxidierten/reduzierten Formen, abhängig von den spezifischen Reaktionsbedingungen, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Peptidsynthese-Studien und zur Erforschung von Peptid-Rezeptor-Interaktionen verwendet.

Biologie: Wird für seine Rolle bei der Modulation von Schmerzbahnen und seiner Interaktionen mit Opioidrezeptoren untersucht.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an μ-Opioidrezeptoren in Gehirn und Rückenmark bindet. Diese Bindung hemmt die Freisetzung von Neurotransmittern, die an der Schmerzübertragung beteiligt sind, und erzeugt so analgetische Wirkungen. Die analgetischen Wirkungen von this compound werden durch Naloxon aufgehoben, was darauf hinweist, dass seine Wirkung spezifisch über μ-Opioidrezeptoren vermittelt wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

β-Casomorphin: Die Muttersubstanz, von der Morphiceptin abgeleitet ist. Es wirkt auch auf Opioidrezeptoren, jedoch mit geringerer Selektivität.

Casokefamid: Ein weiteres Opioidpeptid mit ähnlichen analgetischen Eigenschaften.

Deproceptin: Ein Stereoisomer von this compound mit unterschiedlichen Rezeptorbindungseigenschaften.

Einzigartigkeit

Die hohe Selektivität von this compound für μ-Opioidrezeptoren gegenüber δ-Opioidrezeptoren macht es einzigartig unter den Opioidpeptiden. Diese Selektivität ist entscheidend für seine potente analgetische Wirkung und die reduzierten Nebenwirkungen im Vergleich zu weniger selektiven Opioidverbindungen .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXZIUREIDSHZ-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10995574 | |

| Record name | N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morphiceptin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74135-04-9 | |

| Record name | Morphiceptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORPHICEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97TZA8ANPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morphiceptin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

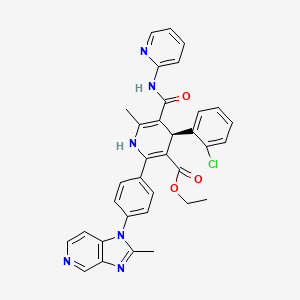

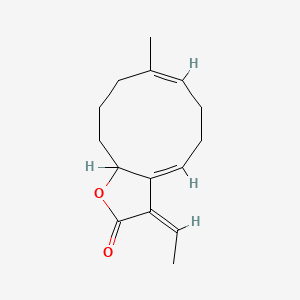

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)